The Synthetic Cornerstone: A Technical Guide to 6-Bromo-3-methylpyridine-2-carboxylic Acid
The Synthetic Cornerstone: A Technical Guide to 6-Bromo-3-methylpyridine-2-carboxylic Acid
For Correspondence: Dr. Gemini, Senior Application Scientist, Google Research.
Abstract
6-Bromo-3-methylpyridine-2-carboxylic acid (CAS No. 1211516-18-5), also known as 6-bromo-3-methylpicolinic acid, is a highly functionalized heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. Its strategic placement of a carboxylic acid, a bromine atom, and a methyl group on the pyridine core offers a versatile platform for constructing complex molecular architectures. This guide provides an in-depth analysis of its chemical properties, plausible synthetic routes, characteristic reactivity, and its application as a pivotal intermediate in the synthesis of biologically active compounds. Detailed, field-proven protocols for its key transformations, including amide bond formation and Suzuki-Miyaura cross-coupling, are presented to enable its effective utilization in research and development settings.
Introduction: A Molecule of Strategic Importance
Substituted pyridine carboxylic acids are privileged scaffolds in medicinal chemistry, appearing in a multitude of approved therapeutic agents.[1] The unique electronic properties and hydrogen bonding capabilities of the pyridine ring, combined with the reactive handles of carboxylic acids and halogens, make these structures ideal for engaging with biological targets such as enzymes and receptors.[2] 6-Bromo-3-methylpyridine-2-carboxylic acid embodies this strategic value, offering three distinct points for chemical modification. The carboxylic acid at the 2-position is primed for amide coupling, a cornerstone reaction in drug development, while the bromine atom at the 6-position serves as an excellent handle for transition metal-catalyzed cross-coupling reactions to introduce aryl, heteroaryl, or alkyl substituents. The methyl group at the 3-position provides steric and electronic influence, which can be crucial for fine-tuning molecular shape and biological activity. This guide serves as a comprehensive resource for researchers looking to leverage the synthetic potential of this valuable intermediate.[2]
Physicochemical and Spectroscopic Profile
A thorough understanding of a molecule's physical and chemical properties is fundamental to its application in synthesis. The key properties of 6-Bromo-3-methylpyridine-2-carboxylic acid are summarized below.
Core Properties
| Property | Value | Source |
| CAS Number | 1211516-18-5 | [3][4] |
| Molecular Formula | C₇H₆BrNO₂ | [3][5] |
| Molecular Weight | 216.03 g/mol | [3][4] |
| Predicted pKa | 2.91 ± 0.32 | Chemicalize |
| Predicted XlogP | 2.1 | [5] |
| Appearance | White to off-white solid (typical) | Supplier Data |
| Storage | Store in a dry, inert atmosphere at room temperature. | [4] |
Spectroscopic Characterization (Predicted)
While experimental spectra for this specific compound are not widely published, computational prediction and comparison with analogous structures provide a reliable guide for its characterization.
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¹H NMR (400 MHz, DMSO-d₆): The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring, the methyl protons, and the acidic proton of the carboxylic acid. The aromatic protons would likely appear as doublets in the 7.5-8.5 ppm region. The methyl protons would present as a singlet around 2.4-2.6 ppm. The carboxylic acid proton is expected to be a broad singlet at a downfield shift, typically >13 ppm.
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¹³C NMR (100 MHz, DMSO-d₆): The carbon spectrum would show seven distinct signals. The carbonyl carbon of the carboxylic acid is expected in the 165-170 ppm range. The five carbons of the pyridine ring would appear in the aromatic region (approx. 120-160 ppm), with the carbon bearing the bromine atom shifted to a lower field. The methyl carbon signal would be observed in the aliphatic region, typically around 15-20 ppm.
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Mass Spectrometry (ESI-MS): The mass spectrum would exhibit a characteristic isotopic pattern for a compound containing one bromine atom. The [M+H]⁺ ion would be observed at m/z 215.96 and 217.96 (approx. 1:1 ratio), and the [M-H]⁻ ion at m/z 213.95 and 215.95 (approx. 1:1 ratio).[5]
Synthesis and Manufacturing
Proposed Synthetic Pathway: Selective Oxidation
The most direct and industrially scalable approach involves the selective oxidation of the methyl group at the 2-position of 6-bromo-2,3-dimethylpyridine. The methyl group at the 2-position is activated by the adjacent nitrogen atom, making it more susceptible to oxidation than the methyl group at the 3-position.
Caption: Proposed synthesis of the title compound via selective oxidation.
Experimental Protocol: Oxidation of a Methylpyridine
This protocol is adapted from a validated procedure for the oxidation of 2-bromo-3-methylpyridine and serves as a strong starting point for the synthesis of the title compound.[6] The causality for this choice rests on the well-established reliability of potassium permanganate (KMnO₄) for oxidizing alkyl side chains on heterocyclic rings.
Step-by-Step Methodology:
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Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 6-bromo-2,3-dimethylpyridine (1.0 equivalent) and water (approx. 20 mL per gram of starting material).
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Oxidant Addition: While stirring vigorously, add potassium permanganate (KMnO₄, approx. 1.5-2.0 equivalents) portion-wise to control the exothermic reaction.
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Reflux: Heat the reaction mixture to reflux. The progress of the reaction can be monitored by the disappearance of the purple color of the permanganate. Continue heating until the color is discharged. Additional portions of KMnO₄ may be required to drive the reaction to completion.
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Work-up: Once the reaction is complete, cool the mixture to room temperature and filter to remove the manganese dioxide byproduct.
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Acidification & Isolation: Transfer the filtrate to a beaker and cool in an ice bath. Carefully acidify the solution with concentrated hydrochloric acid (HCl) to a pH of ~3-4. The desired carboxylic acid will precipitate out of the solution.
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Purification: Collect the solid product by vacuum filtration, wash with cold water, and then with a small amount of cold diethyl ether to remove non-polar impurities. Dry the product under vacuum to yield 6-Bromo-3-methylpyridine-2-carboxylic acid.
Self-Validation System: The purity of the final product should be confirmed by melting point analysis and spectroscopic methods (NMR, MS). The successful oxidation is validated by the appearance of a carboxylic acid proton signal in the ¹H NMR and a carbonyl signal in the ¹³C NMR, along with the disappearance of the signals corresponding to the 2-methyl group of the starting material.
Chemical Reactivity and Key Transformations
The synthetic utility of 6-Bromo-3-methylpyridine-2-carboxylic acid stems from the orthogonal reactivity of its functional groups. The carboxylic acid readily participates in nucleophilic acyl substitution, while the bromo group is an ideal partner for cross-coupling reactions.
Caption: Key reaction pathways for 6-Bromo-3-methylpyridine-2-carboxylic acid.
Amide Bond Formation: Building the Pharmacophore
The formation of an amide bond is one of the most frequent reactions in medicinal chemistry.[7] The carboxylic acid of the title compound can be activated by a variety of coupling reagents to react with primary or secondary amines, forming a diverse array of amides.
Authoritative Grounding: The use of coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) in the presence of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) is a gold-standard method.[7] This combination efficiently generates a highly reactive acyl-pyridinium intermediate, which is readily attacked by the amine nucleophile to form the thermodynamically stable amide bond with minimal side products and racemization risk for chiral amines. A Chinese patent (CN112313228A) explicitly details this transformation using the title compound.[8]
Experimental Protocol: HATU-Mediated Amide Coupling [8]
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Initial Setup: In a dry reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 6-Bromo-3-methylpyridine-2-carboxylic acid (1.0 eq.) in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF).
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Reagent Addition: To the solution, add the desired primary or secondary amine (1.0-1.2 eq.), HATU (1.2 eq.), and DIPEA (3.0-4.0 eq.).
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Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, quench the reaction by adding water. Extract the product with an organic solvent such as ethyl acetate.
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired amide.
Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds
The bromine atom at the 6-position is a versatile handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This allows for the introduction of a wide range of aryl and heteroaryl boronic acids or esters, creating complex biaryl structures that are common in modern pharmaceuticals.
Authoritative Grounding: The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving oxidative addition of the palladium(0) catalyst to the aryl bromide, transmetalation with the boronic acid derivative, and reductive elimination to form the new C-C bond and regenerate the catalyst. The choice of palladium source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃), ligand (e.g., SPhos, XPhos), and base (e.g., K₂CO₃, K₃PO₄) is critical for achieving high yields, especially with heteroaromatic substrates where catalyst poisoning by the pyridine nitrogen can be a challenge.
Experimental Protocol: General Suzuki-Miyaura Coupling
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Inert Atmosphere: To an oven-dried Schlenk flask, add 6-Bromo-3-methylpyridine-2-carboxylic acid (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and the base (e.g., K₂CO₃, 2.0-3.0 eq.).
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Solvent and Degassing: Add a solvent system, typically a mixture of an organic solvent like 1,4-dioxane or toluene and water. Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-30 minutes.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Heating: Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring by TLC or LC-MS.
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Work-up and Isolation: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. The product is then purified via column chromatography or recrystallization.
Applications in Drug Discovery and Development
6-Bromo-3-methylpyridine-2-carboxylic acid is a valuable building block for generating libraries of novel compounds for high-throughput screening. Its derivatives have been explored for a range of therapeutic targets.
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Enzyme Inhibitors: The pyridine carboxylic acid scaffold is a known constituent in the design of various enzyme inhibitors.[1] By forming an amide with a diverse range of amines and subsequently modifying the 6-position via Suzuki coupling, chemists can systematically probe the binding pockets of target enzymes to optimize potency and selectivity.
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Receptor Antagonists: The structural motifs accessible from this starting material are relevant for the development of antagonists for G-protein coupled receptors (GPCRs) and other receptor classes, where precise orientation of functional groups is key for achieving high-affinity binding.
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Patent Landscape: A patent (CN112313228A) describes the use of 6-Bromo-3-methylpyridine-2-carboxylic acid in the synthesis of novel heteroaryl heterocyclic compounds intended for the treatment of autoimmune diseases, highlighting its direct relevance in the development of new chemical entities.[8]
Conclusion
6-Bromo-3-methylpyridine-2-carboxylic acid (CAS 1211516-18-5) is a synthetically versatile and strategically important building block for the modern medicinal chemist. Its well-defined points of reactivity allow for the systematic and efficient construction of complex molecular scaffolds through robust and scalable chemical transformations. This guide has provided a comprehensive overview of its properties, a logical and experimentally grounded synthetic approach, and detailed protocols for its most critical applications in amide coupling and cross-coupling reactions. By understanding and applying the principles outlined herein, researchers can effectively unlock the potential of this cornerstone molecule to accelerate the discovery and development of next-generation pharmaceuticals and agrochemicals.
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